3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone
Brand Name: Vulcanchem
CAS No.: 898769-08-9
VCID: VC2302255
InChI: InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
SMILES: CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone

CAS No.: 898769-08-9

Cat. No.: VC2302255

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone - 898769-08-9

Specification

CAS No. 898769-08-9
Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C18H20O2/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3
Standard InChI Key FDBVOKYNVYXAQR-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C
Canonical SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC)C

Introduction

Chemical Structure and Properties

3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone consists of a propiophenone structure substituted with a 2,3-dimethylphenyl group and a methoxy group at the para (4') position of the phenyl ring. The full IUPAC name is 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one, reflecting its structural composition and arrangement of functional groups.

Basic Chemical Information

The compound possesses the following fundamental properties:

PropertyValue
CAS Number898769-08-9
Molecular FormulaC18H20O2
Molecular Weight268.35 g/mol
PubChem CID24726223
Synonyms1-Propanone, 3-(2,3-dimethylphenyl)-1-(4-methoxyphenyl)-

The molecular structure features a carbonyl group (C=O) that serves as the central functional moiety, connecting the 4-methoxyphenyl group on one side and a propyl chain linked to the 2,3-dimethylphenyl group on the other side .

Physical Properties

Based on computational predictions and available data, the compound exhibits the following physical characteristics:

PropertyValueMethod
Boiling Point423.7±33.0 °CPredicted
Density1.053±0.06 g/cm³Predicted
Physical StatePresumed solid at room temperatureBased on similar compounds

These properties influence the compound's behavior in various chemical processes and potential applications in research and industrial settings .

SupplierProduct NumberPurityPackage SizePrice (USD)
Matrix Scientific11041297%1g$437
Rieke Metals6127-2600-0797%1g$467
Matrix Scientific11041297%2g$726
Rieke Metals6127-2600-0797%2g$875
American Custom Chemicals CorporationCHM007155395.00%1G$1006.58

The relatively high pricing suggests that the compound is primarily utilized for specialized research applications rather than bulk industrial processes .

Chemical Reactivity and Reactions

The chemical reactivity of 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone is primarily determined by its ketone functional group and the electronic effects of its aromatic substituents.

Characteristic Reactions

Based on its structure, the compound would be expected to participate in several types of reactions typical for ketones:

Reduction Reactions

The carbonyl group can undergo reduction with appropriate reducing agents:

  • Sodium borohydride (NaBH₄) would produce the corresponding secondary alcohol

  • Lithium aluminum hydride (LiAlH₄) would yield similar products but with greater reactivity

  • Catalytic hydrogenation could reduce both the carbonyl and potentially the aromatic rings under certain conditions

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon can react with various nucleophiles:

  • Grignard reagents would lead to tertiary alcohols

  • Hydride donors would produce secondary alcohols

  • Amines could form imines or enamines

Condensation Reactions

The compound can participate in various condensation reactions:

  • Aldol condensations (through its enolizable hydrogens)

  • Claisen condensations with appropriate esters

  • Wittig reactions to form alkenes

Structural Comparison with Related Compounds

Several structural analogs of 3-(2,3-Dimethylphenyl)-4'-methoxypropiophenone appear in chemical databases, differing primarily in the substitution patterns on the aromatic rings.

Comparative Analysis of Structural Isomers

CompoundCAS NumberKey Structural DifferenceReference
3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone898755-63-0Dimethyl groups at 3,4 positions; methoxy at 2' position
3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone898754-37-5Dimethyl groups at 2,6 positions
3-(2,4-Dimethylphenyl)-4'-methoxypropiophenone898793-63-0Dimethyl groups at 2,4 positions
3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone898794-84-8Dimethyl groups at 2,5 positions
3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone898769-02-3Same dimethyl pattern but methoxy at 2' position

These structural variations would be expected to influence properties such as:

  • Steric hindrance around reaction centers

  • Electronic distribution within the molecule

  • Crystal packing and physical properties

  • Potential biological activity profiles

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